Potency: Nanomolar IC50 of VO-Ohpic vs. Micromolar IC50 of SF1670
VO-Ohpic trihydrate demonstrates a 50- to 100-fold greater potency for PTEN inhibition compared to the non-vanadium inhibitor SF1670. The reported IC50 for VO-Ohpic ranges from 35 nM to 46 nM in vitro [1], whereas SF1670 exhibits an IC50 of 2 μM under comparable conditions [2]. This substantial difference in potency is critical for experimental design, as the lower concentration required for VO-Ohpic minimizes the risk of off-target effects and cellular toxicity often associated with micromolar compound concentrations.
| Evidence Dimension | PTEN Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 35 nM to 46 nM |
| Comparator Or Baseline | SF1670: 2 μM (2000 nM) |
| Quantified Difference | 50- to 57-fold greater potency for VO-Ohpic |
| Conditions | In vitro PTEN phosphatase activity assays (e.g., malachite green assay) [1] [2] |
Why This Matters
Higher potency allows for effective PTEN inhibition at lower concentrations, reducing the potential for off-target effects and improving the experimental signal-to-noise ratio.
- [1] Rosivatz E, et al. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN). ACS Chem Biol. 2006 Dec 15;1(12):780-90. View Source
- [2] Selleck Chemicals. PTEN Inhibitor Comparison: SF1670. Selleck.cn. View Source
